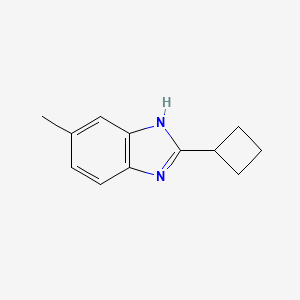

2-Cyclobutyl-5-methyl-1H-benzimidazole

Descripción general

Descripción

Molecular Structure Analysis

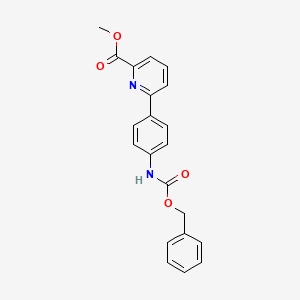

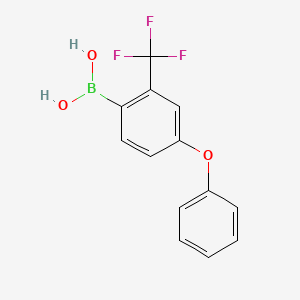

The molecular structure of 2-Cyclobutyl-5-methyl-1H-benzimidazole consists of a benzimidazole core with a cyclobutyl group and a methyl group attached . The exact structure and properties would need to be confirmed through experimental methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, benzimidazole derivatives are known to participate in a variety of chemical reactions . For instance, they can undergo reactions with various aromatic and aliphatic aldehydes under ambient temperature .Aplicaciones Científicas De Investigación

DNA Binding and Cellular Staining Applications

Benzimidazole derivatives, such as Hoechst 33258, are known for their ability to bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These compounds are widely utilized as fluorescent DNA stains in cellular biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes due to their efficient cell permeability. This application aids in the visualization of DNA and the analysis of cell cycle stages in research settings (Issar & Kakkar, 2013).

Medicinal Chemistry and Drug Design

Benzimidazole scaffolds are significant in medicinal chemistry due to their versatile pharmacophore. They serve as key components in the synthesis of drugs targeting various diseases, including cancer, bacterial and fungal infections. Mannich base derivatives of benzimidazole have shown a wide array of pharmacological activities, such as antimicrobial, antiviral, and anti-cancer effects. These derivatives offer a platform for rational drug design, highlighting the importance of the benzimidazole core in developing new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).

Agriculture and Veterinary Medicine

In agriculture and veterinary medicine, benzimidazole derivatives are employed as fungicides and anthelmintics. These compounds act as specific inhibitors of microtubule assembly by binding to the tubulin molecule, which is crucial for cell division. This mechanism is exploited to control fungal diseases in crops and parasitic infections in animals, demonstrating the broad utility of benzimidazole compounds beyond human medicine (Davidse, 1986).

Synthesis and Structural Studies

The synthesis and structural elucidation of benzimidazole derivatives remain an area of active research, providing insights into their mechanism of action and potential applications. Studies on the structure-activity relationship (SAR) of benzimidazole compounds contribute to the development of more potent molecules with desired pharmacological properties. This research facilitates the discovery of novel benzimidazole-based drugs and enhances our understanding of their interactions with biological targets (Salahuddin et al., 2022).

Safety and Hazards

Direcciones Futuras

Benzimidazole derivatives have been the subject of extensive research due to their wide range of biological activities . Future research could focus on exploring the potential biological activities of 2-Cyclobutyl-5-methyl-1H-benzimidazole and other similar compounds. This could involve in vitro and in vivo studies to evaluate their potential therapeutic effects, as well as further investigations into their mechanisms of action .

Mecanismo De Acción

Target of Action

Benzimidazole derivatives, in general, have been found to exhibit a wide range of biological activities including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets can vary depending on the substitutions on the benzimidazole nucleus .

Mode of Action

Benzimidazole derivatives have been reported to interact with their targets in various ways, leading to different biological effects . For instance, some benzimidazole derivatives have been found to provoke cell death in cancer cells, stimulate cell cycle arrest, and downregulate proteins like cyclin B1, CDK2, and PCNA .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological activities .

Pharmacokinetics

The pharmacokinetics of benzimidazole derivatives can vary significantly depending on their specific chemical structure .

Result of Action

Benzimidazole derivatives have been reported to have various effects at the molecular and cellular level, such as provoking cell death in cancer cells, stimulating cell cycle arrest, and downregulating proteins like cyclin b1, cdk2, and pcna .

Action Environment

It’s worth noting that environmental factors can significantly influence the action of pharmaceutical compounds in general .

Propiedades

IUPAC Name |

2-cyclobutyl-6-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-8-5-6-10-11(7-8)14-12(13-10)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEYRXWKEWIXHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1427728.png)

![Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1427739.png)

![Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B1427745.png)

![6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1427746.png)